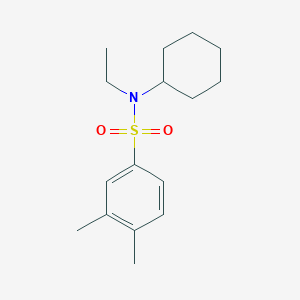
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide, also known as CES, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is known for its ability to selectively inhibit carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII), which are key enzymes involved in the regulation of pH and ion transport in various tissues. In
Wirkmechanismus
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide selectively inhibits CA IX and CA XII by binding to the active site of these enzymes and blocking their catalytic activity. This leads to a decrease in pH regulation and ion transport in cancer cells, which in turn inhibits their growth and proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve blood flow and oxygenation in tissues, making it a potential therapeutic agent for ischemic diseases such as stroke and heart attack.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide is its selectivity for CA IX and CA XII, which makes it a valuable tool for studying the role of these enzymes in cancer and other diseases. However, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX and CA XII. Another area of interest is the use of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide in combination with other anticancer agents to improve its effectiveness. Finally, the potential use of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide in the treatment of ischemic diseases such as stroke and heart attack warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide is a valuable tool for scientific research due to its unique properties. Its selectivity for CA IX and CA XII makes it a promising anticancer agent, while its anti-inflammatory and analgesic effects make it a potential therapeutic agent for other diseases. Despite its limitations, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has the potential to make a significant impact in the fields of cancer research and ischemic disease treatment.
Synthesemethoden
The synthesis of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine, ethyl chloroformate, and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide. The yield of this reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research to study the role of CA IX and CA XII in various physiological and pathological processes. These enzymes are overexpressed in many types of cancer cells, making them attractive targets for cancer therapy. N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and is currently being investigated as a potential anticancer agent.
Eigenschaften
Produktname |
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H25NO2S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h10-12,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
NTPHGOYRQVWJPU-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Kanonische SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226282.png)










![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)